
L-Valyl-L-prolyl-L-isoleucyl-L-threonyl-L-prolyl-L-threonyl-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Valyl-L-prolyl-L-isoleucyl-L-threonyl-L-prolyl-L-threonyl-L-leucine is a peptide compound composed of seven amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications. This compound is of interest due to its unique sequence and potential interactions within biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-prolyl-L-isoleucyl-L-threonyl-L-prolyl-L-threonyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling reactions: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection steps: Protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage from the resin: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, which then produces the peptide.
Analyse Des Réactions Chimiques
Types of Reactions
L-Valyl-L-prolyl-L-isoleucyl-L-threonyl-L-prolyl-L-threonyl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can break disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid analogs and coupling reagents like HBTU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.
Applications De Recherche Scientifique
L-Valyl-L-prolyl-L-isoleucyl-L-threonyl-L-prolyl-L-threonyl-L-leucine has several scientific research applications:
Chemistry: Studying the peptide’s structure and interactions with other molecules.
Biology: Investigating its role in biological processes and potential as a bioactive peptide.
Medicine: Exploring its therapeutic potential, such as its ability to inhibit enzymes or modulate immune responses.
Industry: Using the peptide in the development of new materials or as a component in biochemical assays.
Mécanisme D'action
The mechanism of action of L-Valyl-L-prolyl-L-isoleucyl-L-threonyl-L-prolyl-L-threonyl-L-leucine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The peptide may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Valyl-L-prolyl-L-proline (VPP)
- L-Isoleucyl-L-prolyl-L-proline (IPP)
Uniqueness
L-Valyl-L-prolyl-L-isoleucyl-L-threonyl-L-prolyl-L-threonyl-L-leucine is unique due to its specific sequence and the presence of multiple threonine and proline residues. This unique sequence can result in distinct structural and functional properties compared to other peptides like VPP and IPP, which have different amino acid compositions and arrangements.
Propriétés
Numéro CAS |
922713-44-8 |
|---|---|
Formule moléculaire |
C35H61N7O10 |
Poids moléculaire |
739.9 g/mol |
Nom IUPAC |
(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C35H61N7O10/c1-9-19(6)26(38-29(45)23-12-10-14-41(23)33(49)25(36)18(4)5)31(47)40-28(21(8)44)34(50)42-15-11-13-24(42)30(46)39-27(20(7)43)32(48)37-22(35(51)52)16-17(2)3/h17-28,43-44H,9-16,36H2,1-8H3,(H,37,48)(H,38,45)(H,39,46)(H,40,47)(H,51,52)/t19-,20+,21+,22-,23-,24-,25-,26-,27-,28-/m0/s1 |
Clé InChI |
LSVSKFOVHVJMBK-WFDLYFBBSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)N |
SMILES canonique |
CCC(C)C(C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


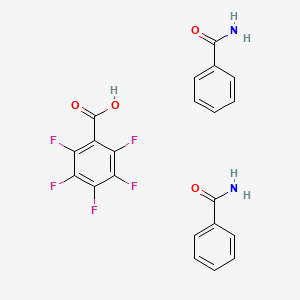
![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 1-butyl-, 1,1-dimethylethyl ester, (1R)-](/img/structure/B14183759.png)
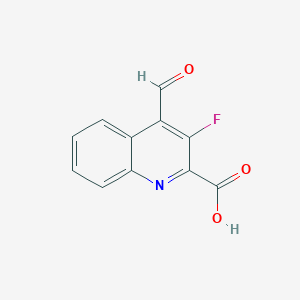
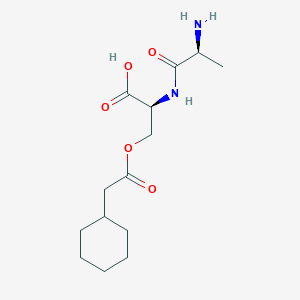
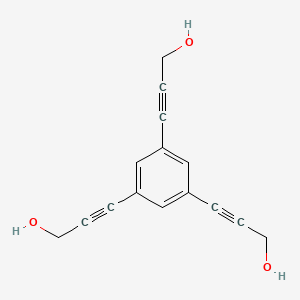
![3-Benzyl-3-azabicyclo[3.2.1]octane-8-carbaldehyde](/img/structure/B14183781.png)
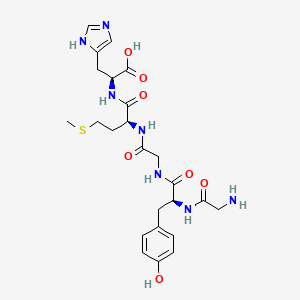

![Methyl 3-[4-(2H-1,2,3-triazol-4-yl)phenyl]prop-2-enoate](/img/structure/B14183795.png)
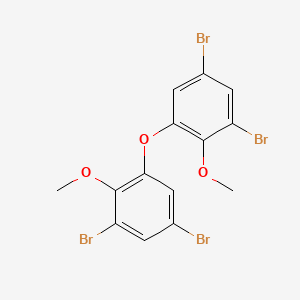
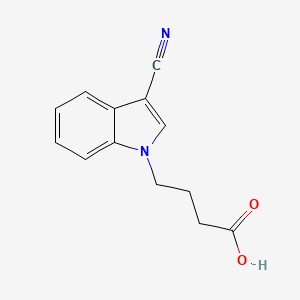
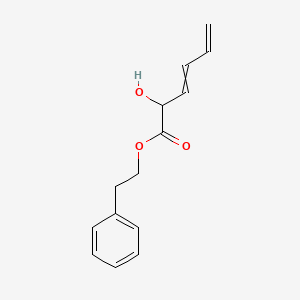

![N-[(2S)-1-[4-(4-chlorobenzoyl)piperidin-1-yl]-3-hydroxypropan-2-yl]-3-(5-cyano-2-methoxyphenyl)prop-2-enamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B14183844.png)
